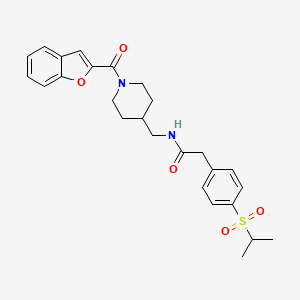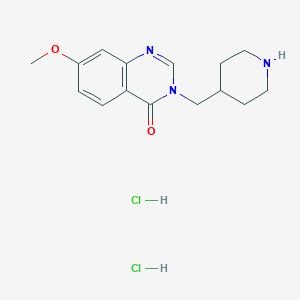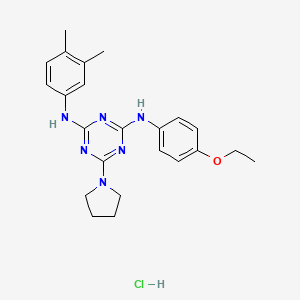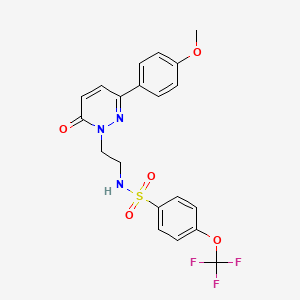 (2-fluorophényl)sulfonylamino]méthyl}-3,4-diméthyl-1H-pyrrole-2-carboxylate d'éthyle CAS No. 1115900-80-5"
>
(2-fluorophényl)sulfonylamino]méthyl}-3,4-diméthyl-1H-pyrrole-2-carboxylate d'éthyle CAS No. 1115900-80-5"
>
5-{[(2-fluorophényl)sulfonylamino]méthyl}-3,4-diméthyl-1H-pyrrole-2-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-{[[(2-fluorophenyl)sulfonyl](4-methoxybenzyl)amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C23H20N6O3S and its molecular weight is 460.51. The purity is usually 95%.
BenchChem offers high-quality ethyl 5-{[[(2-fluorophenyl)sulfonyl](4-methoxybenzyl)amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-{[[(2-fluorophenyl)sulfonyl](4-methoxybenzyl)amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Des chercheurs ont synthétisé divers dérivés de l'indole à des fins antivirales. Par exemple, le 6-amino-4-isobutoxy-1H-indole-2-carboxylate de méthyle a montré une activité inhibitrice contre le virus de la grippe A .
- De plus, les dérivés de la 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont démontré des effets antiviraux puissants contre le virus Coxsackie B4 .
- Des composés comme le (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophénylsulfonyl)benzamide et le (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophénylsulfonyl)pyrrolidine-2-carboxamide ont montré des activités anti-inflammatoires et analgésiques .
- Les dérivés de la N-arylsulfonyl-3-acétylindole ont été évalués comme inhibiteurs du VIH-1. Des composés comme la (4-méthyl-(phénylsulfonyl)-1H-indol-3-yl)éthanone et la (1-(4-éthylphénylsulfonyl)-4-méthyl-1H-indol-3-yl)éthanone ont montré une activité anti-VIH-1 prometteuse .
Activité antivirale
Propriétés anti-inflammatoires
Activité anti-VIH
Autres activités biologiques
En résumé, l'échafaudage de l'indole dans le 5-{[(2-fluorophényl)sulfonylamino]méthyl}-3,4-diméthyl-1H-pyrrole-2-carboxylate d'éthyle offre un paysage riche pour la recherche scientifique, couvrant diverses possibilités thérapeutiques. Les chercheurs continuent d'explorer son potentiel dans différents domaines, et d'autres études dévoileront de nouvelles applications et mécanismes d'action . 🌟
Propriétés
Numéro CAS |
1115900-80-5 |
|---|---|
Formule moléculaire |
C23H20N6O3S |
Poids moléculaire |
460.51 |
Nom IUPAC |
5-(4-ethoxyphenyl)-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N6O3S/c1-3-31-17-10-8-16(9-11-17)29-22(30)18-12-24-27-21(18)26-23(29)33-13-19-25-20(28-32-19)15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3,(H,24,27) |
Clé InChI |
IFTBVMMTALMTGQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2450628.png)


![N-[(furan-2-yl)methyl]-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2450634.png)




![7-methyl-3-(3-methylbutyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B2450644.png)

